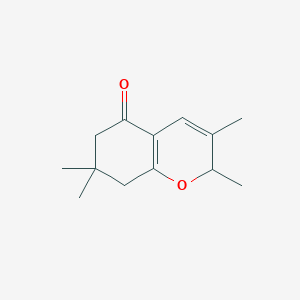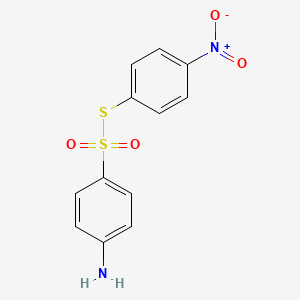![molecular formula C16H12ClNO3 B14253040 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione CAS No. 342435-40-9](/img/structure/B14253040.png)
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Analyse Des Réactions Chimiques
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(4-chlorophenyl)-2-phenylethanamine: This compound belongs to the class of diphenylmethanes and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications .
Propriétés
Numéro CAS |
342435-40-9 |
|---|---|
Formule moléculaire |
C16H12ClNO3 |
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2/t14-/m0/s1 |
Clé InChI |
BUIQPZWKYRLARC-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C3=CC=C(C=C3)Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


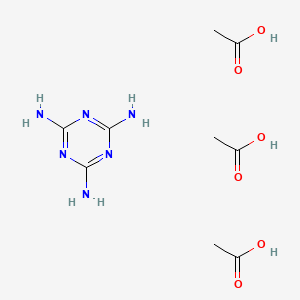
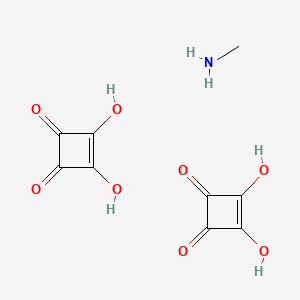
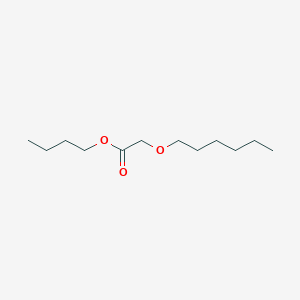
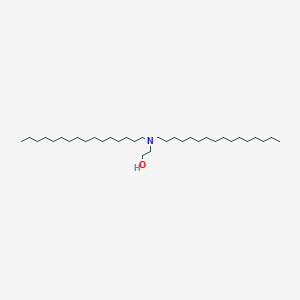
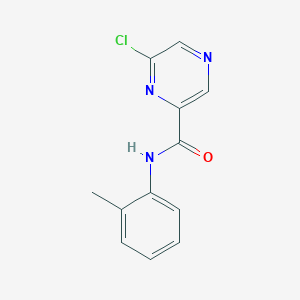
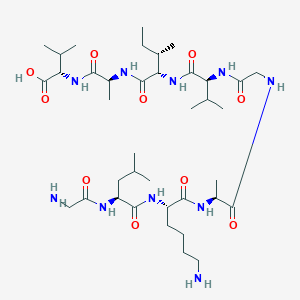
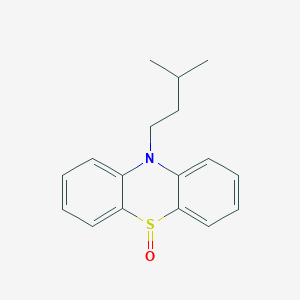
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
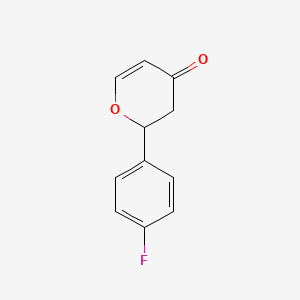
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
